molecular formula C19H23F3N2O4 B5374911 5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B5374911
M. Wt: 400.4 g/mol
InChI Key: UYLFQDIKVGWBDK-UHFFFAOYSA-N
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Description

5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound featuring an oxazolidinone ring, an indole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Construction of the Oxazolidinone Ring: This involves cyclization reactions, typically using amino alcohols and carbonyl compounds under acidic or basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of trifluoromethoxy and oxazolidinone groups on biological systems.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The indole moiety is known to interact with various biological targets, while the oxazolidinone ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin, which also contain the indole moiety.

    Oxazolidinone Derivatives: Compounds like linezolid, which contain the oxazolidinone ring and are used as antibiotics.

Uniqueness

What sets 5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one apart is the combination of the trifluoromethoxy group with the indole and oxazolidinone moieties. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O4/c1-5-17(3)18(4,26)24(16(25)28-17)9-8-13-11(2)23-15-7-6-12(10-14(13)15)27-19(20,21)22/h6-7,10,23,26H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLFQDIKVGWBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(N(C(=O)O1)CCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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